molecular formula C8H9NO3 B3131316 2-(2-Methoxypyridin-3-yl)acetic acid CAS No. 351410-38-3

2-(2-Methoxypyridin-3-yl)acetic acid

Cat. No.: B3131316
CAS No.: 351410-38-3
M. Wt: 167.16 g/mol
InChI Key: CVBFTEUFDQTURR-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Scaffolds in Modern Chemical and Biological Sciences

The pyridine (B92270) ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental structural motif in a vast number of biologically active compounds. globalresearchonline.netresearchgate.netresearchgate.net Its presence in natural products, such as vitamins and alkaloids, underscores its evolutionary importance. In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged" structure, meaning it is a recurring molecular framework found in a multitude of drugs targeting different biological receptors. jchemrev.com

The significance of pyridine derivatives stems from several key characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity to the molecule, influencing its solubility and interaction with biological targets. jchemrev.com Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This structural versatility has led to the incorporation of the pyridine nucleus in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and antidiabetic properties. globalresearchonline.netresearchgate.net

Overview of Academic Research Perspectives on 2-(2-Methoxypyridin-3-yl)acetic Acid and its Analogues

Academic research into this compound and its analogues is primarily driven by their potential as building blocks in the synthesis of more complex molecules with desired biological activities. While dedicated research solely on this compound is not extensively documented in publicly available literature, the study of its isomers and derivatives provides insight into its potential applications.

For instance, the investigation of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors highlights the utility of the 2-methoxypyridin-3-yl core in the design of kinase inhibitors for cancer therapy. nih.gov The synthesis and characterization of various 2-methoxypyridine (B126380) derivatives, often with cytotoxic or other biological activities, further underscore the academic interest in this class of compounds. mdpi.com

The broader class of pyridine-3-acetic acid derivatives has been explored for various applications, including the development of anti-inflammatory agents and herbicides. chemimpex.com The acetic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the creation of diverse chemical libraries for biological screening. Research on related compounds, such as 2-(2-methoxypyridin-4-yl)acetic acid and 2-(6-methoxypyridin-2-yl)acetic acid, contributes to a collective understanding of the structure-activity relationships within this family of molecules. chemscene.com The availability of precursors like 2-methoxypyridine-3-boronic acid facilitates the synthesis of these compounds for further investigation.

Compound Information Tables

The following tables provide key information for this compound and its related pyridine-acetic acid derivatives mentioned in this article.

Table 1: this compound and its Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound Not available C₈H₉NO₃ 167.16
2-Methoxy-2-(pyridin-3-yl)acetic acid hydrochloride 2241142-00-5 bldpharm.com C₈H₁₀ClNO₃ 203.62
2-(2-Methoxypyridin-4-yl)acetic acid 464152-38-3 arkpharmtech.com C₈H₉NO₃ 167.16
2-(6-Methoxypyridin-2-yl)acetic acid 944896-97-3 chemscene.com C₈H₉NO₃ 167.16
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 1227564-07-9 americanelements.com C₈H₈FNO₃ 185.15

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxypyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-6(5-7(10)11)3-2-4-9-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBFTEUFDQTURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304228
Record name 2-Methoxy-3-pyridineacetic acid
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Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351410-38-3
Record name 2-Methoxy-3-pyridineacetic acid
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Record name 2-Methoxy-3-pyridineacetic acid
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Record name 2-(2-methoxypyridin-3-yl)acetic acid
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Synthetic Methodologies and Chemical Transformations of 2 2 Methoxypyridin 3 Yl Acetic Acid and Its Derivatives

Strategies for the Preparation of the 2-(2-Methoxypyridin-3-yl)acetic Acid Core Structure

The fundamental approach to constructing the this compound core involves a multi-step synthesis starting from readily available pyridine (B92270) derivatives. A common strategy begins with the appropriate substitution of the pyridine ring, followed by the introduction of the acetic acid side chain.

A documented synthesis of a key precursor, ethyl 2-(2-methoxypyridin-3-yl)acetate, provides a clear pathway. The process commences with 2-chloro-3-methylpyridine, which undergoes oxidation to form 2-chloronicotinic acid. Subsequent esterification yields methyl 2-chloronicotinate. The crucial methoxy (B1213986) group is then introduced via nucleophilic substitution of the chlorine atom with sodium methoxide, resulting in methyl 2-methoxynicotinate. This intermediate is then subjected to a series of reactions to build the acetic acid side chain. Reduction of the ester functionality to an alcohol, followed by chlorination, yields 3-(chloromethyl)-2-methoxypyridine. This halide is then cyanated to introduce a nitrile group, forming 2-(2-methoxypyridin-3-yl)acetonitrile. Finally, hydrolysis of the nitrile in the presence of an alcohol, such as ethanol (B145695), and an acid catalyst affords the target ester, ethyl 2-(2-methoxypyridin-3-yl)acetate. The free acetic acid can then be obtained by standard ester hydrolysis.

Advanced Synthetic Approaches to Functionalized Pyridine-Acetic Acid Analogues

Further modification of the this compound scaffold is essential for creating a diverse range of analogues for structure-activity relationship studies. This is often achieved through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine ring.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. In the context of this compound derivatives, this reaction can be employed to introduce aryl or heteroaryl groups at various positions on the pyridine ring. For this to be achieved, a halogenated derivative of the pyridine-acetic acid core is typically required as one of the coupling partners, reacting with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

For instance, a synthetic route towards novel PI3K/mTOR dual inhibitors utilized a Suzuki coupling reaction. nih.gov In this synthesis, 2,4-difluorobenzenesulfonyl chloride was condensed with 5-bromo-2-methoxypyridin-3-amine, which was then converted to a borate (B1201080) ester via Miyaura borylation. nih.gov This borate ester was subsequently used in a Suzuki coupling to form a key carbon-carbon bond, demonstrating the utility of this reaction in functionalizing the 2-methoxypyridine (B126380) core. nih.gov The reaction is generally challenging for 2-substituted pyridyl nucleophiles due to the slow rate of transmetallation and potential for protodeboronation. nih.gov However, the development of specialized catalyst systems has enabled these transformations to proceed efficiently. nih.gov

Table 1: Example of Suzuki-Miyaura Cross-Coupling Conditions
Coupling Partner 1Coupling Partner 2CatalystLigandBaseSolventYield
Aryl/Heteroaryl Bromide2-PyridylboronatePd2dba3Phosphite or Phosphine (B1218219) OxideKFDioxaneGood to Excellent

Note: This table represents generalized conditions and specific optimizations are often required for different substrates.

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of C-nucleosides where a sugar moiety is attached to a heterocyclic base via a C-C bond. ffame.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of pyridine-acetic acid analogues, a halogenated pyridine derivative can be coupled with a glycal (an unsaturated sugar derivative). ffame.orgresearchgate.net

The synthesis of a β-C-pyridine nucleoside has been achieved by coupling an unprotected iodopyridine with a glycal using a palladium catalyst like Pd(dba)2 and a phosphine ligand such as triphenylphosphine (B44618) (PPh3), resulting in a high yield of the Heck product. ffame.org Subsequent chemical transformations can then convert this product into the desired C-nucleoside. This methodology offers a convergent approach to complex nucleoside analogues. beilstein-journals.orgnih.gov

Table 2: General Conditions for Heck Reactions in C-Nucleoside Synthesis
Pyridine DerivativeAlkene PartnerCatalystLigandBaseSolventProduct Type
IodopyridineGlycalPd(dba)2PPh3Amine BaseAcetonitrile (B52724)Dideoxydidehydro-C-nucleoside

Note: The specific reagents and conditions can be varied to influence the stereoselectivity and yield of the reaction.

The Ullmann coupling is a classic method for the formation of carbon-nitrogen bonds, which is particularly useful for the synthesis of N-heteroarylcarbazoles. This reaction involves the coupling of an aryl halide with an amine or, in this case, a carbazole (B46965), typically catalyzed by copper. nih.gov Modern variations of this reaction can also be catalyzed by palladium. researchgate.net

A CuCl-catalyzed Ullmann-type C-N cross-coupling reaction has been developed for the synthesis of N-heteroarylcarbazole derivatives from carbazoles and 2-bromopyridine (B144113) derivatives. nih.gov This method employs a ligand such as 1-methyl-imidazole and a base like t-BuOLi to promote the reaction, offering a practical route for large-scale preparations. nih.gov This approach could be adapted to couple carbazole with a suitably functionalized 2-bromo-3-(acetic acid derivative)pyridine to generate novel carbazole-containing compounds.

Table 3: Conditions for Ullmann-Type C-N Cross-Coupling
Pyridine DerivativeAmine PartnerCatalystLigandBaseSolventProduct Type
2-BromopyridineCarbazoleCuCl1-Methyl-imidazolet-BuOLiTolueneN-Pyridylcarbazole

Note: The choice of catalyst, ligand, and base is crucial for the success of the Ullmann coupling.

Nucleophilic substitution reactions are fundamental transformations for modifying both the pyridine ring and the acetic acid side chain of the target molecule. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.

An example of a nucleophilic substitution on a heterocyclic system that models potential interactions with biological nucleophiles is the reaction of nitrotriazolotriazines with cysteine and glutathione. scispace.com In these reactions, the nitro group acts as a leaving group and is displaced by the thiol group of the amino acids. scispace.com This type of reaction highlights the potential for derivatives of this compound, for example, those bearing a suitable leaving group on the pyridine ring, to react with biological nucleophiles.

On the side chain, the carboxylic acid can be converted to a variety of functional groups such as esters, amides, and acid chlorides, which can then undergo further nucleophilic substitution reactions to introduce a wide range of functionalities.

Carbodiimide-Mediated Coupling for Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine (AEG) units. chempep.comnih.govresearchgate.net The synthesis of PNA monomers involves the crucial step of coupling a nucleobase acetic acid derivative to the AEG backbone. chempep.com this compound can serve as a modified nucleobase precursor in this context.

The formation of the amide bond between the carboxylic acid of the pyridine derivative and the primary amine of the AEG backbone is commonly facilitated by carbodiimide-mediated coupling agents. chempep.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine of the AEG unit to form a stable amide linkage, yielding the desired PNA monomer. To improve efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. chempep.com The synthesis is typically performed on a solid support, following established solid-phase peptide synthesis (SPPS) protocols. chempep.comnih.gov

Table 1: Reagents in Carbodiimide-Mediated PNA Monomer Synthesis

Reagent Role
This compound Modified nucleobase component
N-(2-aminoethyl)glycine (AEG) PNA backbone unit
EDC or DCC Carbodiimide coupling agent (activates carboxylic acid)
HOBt or NHS Additive to suppress side reactions and improve yield
Solid Support (e.g., Rink Amide resin) Immobilizes the growing PNA chain for synthesis
Protecting Groups (e.g., Fmoc, Boc) Temporarily blocks reactive sites to ensure specific coupling

Click Chemistry for Triazole Formation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. nih.govsoton.ac.uk The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net This reaction provides a powerful method for conjugating molecules and has been widely adopted in drug discovery and materials science. researchgate.netfrontiersin.org

Derivatives of this compound can be functionalized to participate in click chemistry. For instance, the carboxylic acid can be converted into an amide with propargylamine (B41283) to introduce a terminal alkyne. Alternatively, the pyridine ring or an appropriate precursor could be modified to bear an azide (B81097) group. The resulting alkyne or azide derivative can then be "clicked" with a complementary molecule. The triazole ring formed in this reaction acts as a stable, rigid linker that can connect the pyridine moiety to other chemical entities, such as biomolecules or fluorescent tags. researchgate.netwowessays.com The reaction is known for its reliability and proceeds under mild conditions, often in aqueous solvents. nih.govwowessays.com

Table 2: Typical Conditions for CuAAC Click Chemistry

Component Example Purpose
Alkyne Substrate Propargyl amide of this compound One of the two components for triazole formation
Azide Substrate Benzyl azide The second component for triazole formation
Copper(I) Source Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) In-situ generation of the Cu(I) catalyst
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) Stabilizes the Cu(I) oxidation state and enhances reaction rate
Solvent t-Butanol/Water, DMF, or DMSO Provides a medium for the reaction to proceed

Chemical Transformations of the Carboxylic Acid and Methoxy Moieties

Oxidation Reactions to α-Keto Acids

The transformation of this compound into its corresponding α-keto acid, 2-oxo-2-(2-methoxypyridin-3-yl)acetic acid, involves the oxidation of the α-methylene carbon. Direct oxidation can be challenging; however, a multi-step approach is feasible. One common strategy for synthesizing α-keto acids involves the oxidation of α-halo esters. nih.gov

In this proposed pathway, the carboxylic acid of this compound would first be esterified, for example, to a methyl or ethyl ester. The resulting ester can then undergo α-halogenation, typically bromination, using a reagent like N-bromosuccinimide (NBS). The subsequent oxidation of the α-bromo ester to the α-keto ester can be achieved using various methods, including treatment with dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation or via other modern metal-free aerobic oxidation techniques. nih.gov Finally, hydrolysis of the resulting α-keto ester under acidic or basic conditions would yield the target α-keto acid. google.comgoogle.com

Reduction Reactions to Alcohols

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(2-methoxypyridin-3-yl)ethanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. arkat-usa.org

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). An alternative is the use of borane (B79455) (BH₃), often as a complex with THF (BH₃·THF). The reaction involves the formation of an aluminum or borate ester intermediate, which is subsequently hydrolyzed during the aqueous workup to release the final alcohol product. This reaction specifically targets the carboxylic acid, leaving the aromatic pyridine ring and the methoxy group intact under standard conditions.

Table 3: Reagents for the Reduction of Carboxylic Acids to Alcohols

Reducing Agent Typical Solvent Key Features
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether Very powerful, unselective, requires strict anhydrous conditions.
Borane (BH₃·THF) THF Highly effective for carboxylic acids, more selective than LiAlH₄.

Decarboxylation and Subsequent Chemical Modifications

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). For heteroarylacetic acids like this compound, this reaction typically requires elevated temperatures and may be facilitated by a metal catalyst, such as copper. nih.gov The product of the decarboxylation of this compound is 2-methoxy-3-methylpyridine (B1590087).

The stability of pyridylacetic acids can vary; some are prone to decarboxylation, particularly if the reaction mechanism allows for the formation of a stabilized intermediate. researchgate.net Once formed, 2-methoxy-3-methylpyridine can undergo further chemical modifications. The methyl group can be a handle for subsequent reactions, such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further functionality. The pyridine ring itself remains available for electrophilic or nucleophilic substitution, depending on the reaction conditions.

Demethylation to Hydroxyl Derivatives

The methoxy group on the pyridine ring can be cleaved to yield a hydroxyl group, a process known as demethylation. This converts this compound into 2-(2-hydroxypyridin-3-yl)acetic acid. The resulting product exists in a tautomeric equilibrium with its 2-pyridone form, 2-(2-oxo-1,2-dihydropyridin-3-yl)acetic acid.

Several reagents are effective for the cleavage of aryl methyl ethers. Strong protic acids like hydrobromic acid (HBr) can be used at high temperatures. Lewis acids, particularly boron tribromide (BBr₃), are highly effective and often used at low temperatures. Nucleophilic reagents can also achieve this transformation; for example, sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF is a common method for O-demethylation. nih.gov More specialized reagents, such as L-selectride, have been shown to chemoselectively demethylate methoxypyridines. elsevierpure.com

Table 4: Common Methods for Demethylation of Methoxypyridines

Reagent Typical Conditions Mechanism Type
Boron Tribromide (BBr₃) Dichloromethane (DCM), -78 °C to room temp. Lewis Acid-mediated
Hydrobromic Acid (HBr) Acetic acid, reflux Strong Acid-mediated
Sodium Ethanethiolate (NaSEt) DMF, reflux Nucleophilic (Sₙ2)
L-Selectride THF, reflux Nucleophilic

Synthesis of Complex Heterocyclic Systems Incorporating Methoxypyridine-Acetic Acid Motifs

The functional groups of this compound—the pyridine ring, the methoxy group, and the carboxylic acid side chain—offer multiple points for chemical modification, enabling its use as a precursor for a range of fused heterocyclic structures.

The thieno[2,3-b]pyridine (B153569) core is a significant scaffold in pharmaceutical research. One established method for its synthesis involves the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by a cyclization reaction to form the thienopyridinone ring system. researchgate.net While direct synthesis from this compound is not explicitly detailed, a plausible synthetic pathway would involve the transformation of the acetic acid derivative into a suitable intermediate for this type of cyclization. For instance, the acetic acid moiety could be elaborated to participate in a Gewald reaction, a common method for synthesizing 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines. nih.gov

General synthetic strategies often employ starting materials like cyanothioacetamide or 2-cyanoacetohydrazide, which react with appropriate precursors to build the fused ring system. nih.gov The resulting thieno[2,3-b]pyridine derivatives are of considerable interest due to their broad pharmacological activities. nih.govekb.eg

Table 1: General Precursors for Thieno[2,3-b]pyridine Synthesis

Precursor Class Example Compound Role in Synthesis
Aminothiophenes Aminothiophene carboxylic acid methyl esters Key intermediate for cyclization
Active Methylene (B1212753) Nitriles Malononitrile Provides atoms for the pyridine ring formation

The chromeno[3,2-c]pyridine framework is present in various natural products and biologically active molecules. mdpi.comresearchgate.net A key synthetic approach to this system involves derivatives of the 2-methoxypyridine structure. Specifically, the intramolecular arylation of a diarylketone, (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone, has been shown to yield a chromeno[3,2-c]pyridine derivative. mdpi.com This palladium-catalyzed cyclization reaction proceeds efficiently, making it a targeted method for constructing this specific heterocyclic core. mdpi.com

Other methods for building the chromeno[3,2-c]pyridine system include hetero-Diels-Alder reactions and multi-component reactions, highlighting the versatility of synthetic approaches to this scaffold. mdpi.com For example, a one-pot, two-step process involving the condensation of 3-formyl chromone (B188151) with an aminopyridine followed by a microwave-assisted hetero-Diels-Alder reaction has been successfully employed. mdpi.com

Table 2: Key Reaction for Chromeno[3,2-c]pyridine Synthesis

Precursor Reaction Type Product Reference
(2-Chlorophenyl)(2-methoxypyridin-3-yl)methanone Pd-catalyzed intramolecular arylation Chromeno[3,2-c]pyridine derivative mdpi.com

In preclinical drug development, the identification and synthesis of potential metabolites are crucial for understanding a compound's pharmacokinetic profile. cyberleninka.rurrpharmacology.ru For a molecule like this compound, metabolic transformations could include O-demethylation of the methoxy group to a hydroxyl group, or various reactions involving the acetic acid side chain.

The targeted synthesis of these potential metabolites provides authentic reference standards for analytical studies. cyberleninka.ru For example, to synthesize the N-hydroxy metabolite of a sulfonamide, the corresponding sulfonyl chloride was reacted with an aqueous solution of hydroxylamine (B1172632). cyberleninka.ru A similar strategy could be envisioned for derivatives of this compound, where the carboxylic acid is first converted to a sulfonyl chloride or other reactive intermediate before coupling with hydroxylamine or other moieties to mimic metabolic pathways. The synthesis of such predicted metabolites is a critical step for their confirmation in biological samples using techniques like HPLC-MS/MS. cyberleninka.rurrpharmacology.ru

Imine-based ligands, or Schiff bases, are important in coordination chemistry and are known for their biological activities. redalyc.orgnih.gov These are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.orgmdpi.com

To incorporate the 2-methoxypyridine moiety into an imine ligand starting from this compound, the carboxylic acid group would first need to be converted into an amine. This can be achieved through standard synthetic transformations such as the Curtius or Hofmann rearrangement. The resulting amine, a derivative of 6-methoxypyridin-3-amine, can then be reacted with a suitable carbonyl compound. For instance, the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in refluxing ethanol with a catalytic amount of glacial acetic acid yields the corresponding Schiff base ligand. semanticscholar.org

Table 3: Synthesis of a Methoxypyridine-Containing Imine Ligand

Reactant 1 Reactant 2 Solvent Catalyst Product

Optimization of Reaction Conditions and Process Development

The efficiency of synthesizing complex molecules from precursors like this compound is highly dependent on the reaction conditions. Process development focuses on optimizing various parameters to maximize yield, minimize by-products, and ensure scalability and sustainability.

Key parameters that are typically varied during optimization include the choice of catalyst, solvent, reaction temperature, and duration. For syntheses involving pyridine derivatives, the catalyst system is often critical. For example, in certain cyclocondensation reactions to form substituted pyridines, a combination of acetic acid and p-toluenesulfonic acid (pTsOH) has been found to be optimal. researchgate.net The temperature and reaction time are also interdependent; investigations have shown that for specific pyridine syntheses, optimal conditions might be a temperature of 150 °C for a duration of 24 hours. researchgate.net Reducing the number of equivalents of reagents and moving towards catalytic rather than stoichiometric amounts of acids or bases can also improve the atom economy and greenness of the chemical process. researchgate.net

Table 4: Parameters for Reaction Optimization in Pyridine Synthesis

Parameter Variable Goal
Catalyst Acidic (e.g., CH₃COOH, pTsOH), Basic, Metal-based Increase reaction rate, improve selectivity
Solvent Polarity, aprotic/protic nature Improve solubility of reactants, influence reaction pathway
Temperature Varies (e.g., 60-150 °C) Overcome activation energy, control reaction rate
Time Varies (e.g., 3-24 hours) Ensure complete conversion of starting materials

| Reagent Stoichiometry | Molar ratios of reactants | Maximize yield of the desired product, minimize waste |

Computational Chemistry and Molecular Modeling of 2 2 Methoxypyridin 3 Yl Acetic Acid Derivatives

Prediction of Molecular Descriptors for Structure-Function Insights

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. This property influences a molecule's ability to adapt its shape to bind effectively to a protein's active site, but excessive flexibility can be detrimental, leading to a significant loss of entropy upon binding. Therefore, an optimal number of rotatable bonds is often sought in drug design. For derivatives of 2-(2-methoxypyridin-3-yl)acetic acid, the number of rotatable bonds is typically low, suggesting a degree of conformational rigidity that can be advantageous for specific receptor targeting.

Analysis of compounds structurally related to this compound reveals a consistent and limited number of rotatable bonds, generally falling within a favorable range for drug-like molecules. For instance, the isomeric compound 2-(6-Methoxypyridin-2-yl)acetic acid has been computationally determined to possess three rotatable bonds. chemscene.com This analysis provides a baseline for understanding the conformational landscape of this class of compounds.

Compound NameNumber of Rotatable Bonds
2-(6-Methoxypyridin-2-yl)acetic acid3

Hydrogen Bond Donor/Acceptor Characterization

Hydrogen bonds are critical non-covalent interactions that play a pivotal role in molecular recognition between a ligand and its biological target. The capacity of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its binding affinity and specificity. The structure of this compound and its derivatives contains several heteroatoms, such as oxygen and nitrogen, which can participate in hydrogen bonding.

The carboxylic acid group is a classic hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups can all act as hydrogen bond acceptors. Computational analyses of related structures provide insight into these properties. For example, 2-(6-Methoxypyridin-2-yl)acetic acid is characterized as having one hydrogen bond donor and three hydrogen bond acceptors. chemscene.com This balance of donor and acceptor sites is a key feature influencing the interaction patterns of these molecules with protein residues.

Compound NameHydrogen Bond DonorsHydrogen Bond Acceptors
2-(6-Methoxypyridin-2-yl)acetic acid13

Molecular Docking and Protein-Ligand Interaction Analysis for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to identify potential biological targets for a given compound and to elucidate the specific interactions that stabilize the ligand-protein complex. For derivatives of the this compound scaffold, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes.

In silico docking studies on a range of pyridine derivatives have revealed their potential to bind to the active sites of several key enzymes implicated in disease. For instance, various pyridine and pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. nih.gov Similarly, dimethylpyridine derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to assess their anti-inflammatory potential. mdpi.com

These studies typically reveal that the pyridine core can form crucial interactions within the enzyme's binding pocket. The binding is often stabilized by a network of hydrogen bonds involving the hydrogen bond donors and acceptors on the ligand, as well as hydrophobic interactions. For example, in a study of novel pyridine derivatives as cholinesterase inhibitors, molecular docking showed that the lead compound was able to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, explaining its potent inhibitory activity. nih.gov The specific residues involved in these interactions can then be identified, providing a detailed molecular-level understanding of the binding mode. This knowledge is invaluable for the structure-based design of more potent and selective inhibitors.

Derivative ClassPotential Protein TargetKey Interactions Observed
Pyridine and Pyrimidine derivativesEGFR KinaseHydrogen bonding, Hydrophobic interactions
Dimethylpyridine derivativesCOX-1/COX-2Hydrogen bonding within the catalytic site
Pyridine derivatives with carbamic functionAcetylcholinesterase (AChE)Interactions with both CAS and PAS
Sulfonamide methoxypyridine derivativesPI3K/mTORBinding mode confirmed with PI3Kα and mTOR

Biological Activities and Mechanistic Studies of 2 2 Methoxypyridin 3 Yl Acetic Acid and Analogues

Enzyme Inhibition and Modulation Mechanisms

There is no direct evidence in the reviewed scientific literature to suggest that 2-(2-Methoxypyridin-3-yl)acetic acid acts as an inhibitor or modulator of the following enzymes. The information presented pertains to related chemical structures and highlights the general mechanisms of inhibition for these enzyme classes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in cancer and autoimmune diseases. escholarship.org While there are no specific studies on the inhibition of DHODH by this compound, research has been conducted on inhibitors containing related structural motifs. For example, derivatives of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines and a 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine have been identified as inhibitors of human DHODH. nih.gov The general mechanism of DHODH inhibitors often involves blocking the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate (B1227488) and disrupting pyrimidine synthesis. escholarship.orgnih.gov

Gamma-Secretase Modulation

Gamma-secretase is an enzyme complex involved in the processing of amyloid precursor protein (APP), and its modulation is a therapeutic strategy for Alzheimer's disease. nih.gov Modulators aim to shift the production of amyloid-beta (Aβ) peptides from the more aggregation-prone Aβ42 to shorter, less harmful forms like Aβ38 and Aβ37. nih.govnih.gov Although this compound has not been specifically studied as a gamma-secretase modulator, compounds incorporating a methoxypyridine motif have been developed for this purpose. escholarship.org These modulators are thought to bind to allosteric sites on the gamma-secretase complex, thereby altering its cleavage activity without completely inhibiting its function, which can lead to mechanism-based toxicities. escholarship.orgnih.gov

Influenza A Endonuclease Inhibition

The cap-dependent endonuclease of the influenza virus polymerase is a critical enzyme for viral replication and a target for antiviral drugs like baloxavir (B560136) marboxil. nih.govgenscript.complos.org Inhibitors of this enzyme typically chelate the two divalent metal ions in the active site, preventing the "cap-snatching" mechanism required for viral mRNA synthesis. genscript.commdpi.com While no studies have evaluated this compound, various compounds with pyridine-based scaffolds have been investigated as potential influenza endonuclease inhibitors. nih.gov

Lysyl Oxidase-like 2 (LOXL2) Inhibition

Lysyl oxidase-like 2 (LOXL2) is an enzyme involved in the cross-linking of collagen and elastin, and its inhibition is being explored for the treatment of fibrotic diseases and cancer. nih.govnih.gov There is no published research on the inhibition of LOXL2 by this compound. However, studies have identified small molecule inhibitors of LOXL2 that contain a pyridine (B92270) ring, such as (2-chloropyridin-4-yl)methanamine, which has an IC50 of 126 nM for human LOXL2. nih.govmedchemexpress.com These inhibitors act by blocking the catalytic activity of LOXL2, thereby preventing the excessive collagen deposition and cross-linking that contribute to fibrosis. nih.gov

Thioredoxin Reductase Inhibition and Reactive Oxygen Species Generation Pathways

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major antioxidant system in cells. Inhibition of TrxR can lead to increased levels of reactive oxygen species (ROS), making it a target for anticancer therapies. nih.govnih.gov There are no specific studies on the effect of this compound on thioredoxin reductase. Research into TrxR inhibitors has identified compounds like auranofin and novel inhibitors TRi-1 and TRi-2, which show promise in inhibiting cancer cell growth. nih.gov The mechanism of these inhibitors often involves targeting the active site of TrxR, leading to a disruption of cellular redox balance. nih.govnih.gov

Receptor Agonism and Antagonism

There is currently no scientific literature available that describes the activity of this compound as an agonist or antagonist for any specific receptor.

G Protein-Coupled Receptor 40 (GPR40) Agonism

While direct studies on the GPR40 agonist activity of this compound are not extensively documented in publicly available literature, research into analogous compounds containing a methoxypyridine moiety has demonstrated significant GPR40 agonism. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion. nih.gov Agonists of this receptor are of considerable interest for the treatment of type 2 diabetes. nih.govnih.gov

One area of investigation has focused on replacing phenyl groups with pyridine in known GPR40 agonist scaffolds to introduce polarity and improve pharmacokinetic profiles. nih.gov For instance, the introduction of a 2′-fluoro-5′-methoxy pyridine C-ring into a known GPR40 agonist scaffold maintained both potency and efficacy in an aequorin assay, which measures calcium release upon receptor activation. nih.gov

A study focused on improving the pharmacokinetics of GPR40 full agonists identified compound 20 , which incorporates a 5-fluoro-2-methoxypyridin-4-yl group. rsc.org This compound demonstrated potent GPR40 agonism with an EC50 of 0.6 nM in an IP3 assay, a significant improvement over the parent compound. rsc.org In vivo studies in a mouse model of diet-induced obesity showed that compound 20 significantly lowered blood glucose during an oral glucose tolerance test at a dose of 0.3 mg/kg. rsc.org

Another study identified potent GPR40 agonists with an imidazo[1,2-a]pyridine (B132010) core, demonstrating that this scaffold can effectively interact with the receptor. researchgate.net These findings underscore the potential of methoxypyridine-containing compounds to act as GPR40 agonists, although further research is needed to determine the specific activity of this compound itself.

Table 1: GPR40 Agonist Activity of an Analogue Containing a Methoxypyridine Moiety

CompoundAequorin Assay Potency (nM)IP3 Assay Potency (nM)
Compound 20 1620.6
AM-1638 (parent compound) 16113
Data sourced from a study on improving the pharmacokinetics of GPR40/FFA1 full agonists. rsc.org

Lysophosphatidic Acid (LPA1) Receptor Modulation

Research into LPA1 modulators has identified various antagonists. For example, AM966, or (4'-{4-[(R)-1-(2-chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid, is a potent and selective LPA1 receptor antagonist. researchgate.net This compound has been shown to inhibit LPA-stimulated intracellular calcium release and chemotaxis of human lung fibroblasts. researchgate.net However, AM966 is structurally distinct from this compound, and therefore its activity does not provide direct insight into the potential LPA1 modulating effects of the subject compound. Further studies are required to determine if this compound or its closer structural analogues interact with the LPA1 receptor.

Antimicrobial and Antiviral Properties

Investigations into the antimicrobial and antiviral capabilities of this compound and its analogues have revealed promising activities against various pathogens.

Antibacterial Efficacy and Spectrum of Activity

While specific studies on the antibacterial efficacy of this compound are limited, research on its analogues, particularly 2-methoxynicotinonitrile (B1347345) derivatives, has shown notable antibacterial activity. A study investigating a series of these analogues demonstrated a range of efficacy against both Gram-positive and Gram-negative bacteria. ijset.in

The antibacterial activity was evaluated using the agar (B569324) well diffusion method against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative), with penicillin as a standard drug. ijset.in Several of the synthesized 2-methoxynicotinonitrile derivatives exhibited excellent to good activity against the tested strains. ijset.in For example, one analogue showed excellent activity against P. aeruginosa and good activity against E. coli. ijset.in Another derivative displayed excellent activity against B. subtilis and S. aureus, and good activity against P. aeruginosa. ijset.in

These findings suggest that the methoxypyridine scaffold is a promising framework for the development of new antibacterial agents. The specific antibacterial profile of this compound itself warrants direct investigation.

Table 2: Antibacterial Activity of Selected 2-Methoxynicotinonitrile Analogues

Bacterial StrainAnalogue 2a ActivityAnalogue 2b ActivityAnalogue 2d ActivityAnalogue 2e Activity
P. aeruginosa ExcellentGood--
E. coli Good---
B. subtilis -Excellent-Good
S. aureus -GoodExcellent-
Activity is relative to the standard drug, penicillin. Data adapted from a study on 2-methoxynicotinonitrile analogues. ijset.in

Tuberculostatic Activity against Mycobacterium tuberculosis

Direct studies evaluating the tuberculostatic activity of this compound against Mycobacterium tuberculosis are not prominent in the reviewed literature. However, research on related pyridine-containing heterocyclic systems has demonstrated significant anti-tuberculosis potential.

One area of focus has been on imidazo[1,2-a]pyridine analogues. rsc.org This class of compounds has been recognized for its wide range of applications in medicinal chemistry, with several examples showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org Another study on imidazo[4,5-b]pyridine derivatives found that the hydrophobicity of these agents was a decisive factor for their activity. nih.gov

Furthermore, a study on 7-methoxy-indolizine derivatives, which also contain a nitrogen-containing heterocyclic ring system, demonstrated encouraging anti-TB activity against MDR strains of M. tuberculosis at a concentration of 16 μg/mL. plos.org While these compounds are structurally different from this compound, the consistent anti-mycobacterial activity observed in various pyridine-based scaffolds suggests that this structural motif is a valuable starting point for the design of new tuberculostatic agents. Further research is needed to determine the specific efficacy of this compound against M. tuberculosis.

Hepatitis B Virus (HBV) RNA Destabilization Mechanisms

There is no direct evidence in the reviewed scientific literature for the activity of this compound in the destabilization of Hepatitis B Virus (HBV) RNA. However, studies on other pyridine-containing compounds have shown potential anti-HBV activity through various mechanisms.

One study reported on the design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. rsc.org These compounds were found to inhibit HBV gene expression and viral DNA replication in HepG2 2.2.15 cells. rsc.org The most potent compound in this series, 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine, exhibited an IC50 value of 9.19 μM. rsc.org

Another line of research has focused on N-hydroxypyridinediones as inhibitors of HBV ribonuclease H (RNaseH). nih.gov Inhibition of this viral enzyme leads to the blockage of positive-polarity DNA strand synthesis and an accumulation of RNA:DNA heteroduplexes, ultimately inhibiting viral replication. nih.gov Several N-hydroxypyridinedione compounds were found to inhibit HBV replication with EC50 values ranging from 110 nM to 4 μM. nih.gov

These studies indicate that pyridine-based structures can serve as scaffolds for the development of anti-HBV agents. However, the specific mechanism of HBV RNA destabilization and the potential of this compound in this context remain subjects for future investigation.

Neurobiological Activities and Potential Neuroprotective Mechanisms

While direct studies on the neurobiological activities of this compound are not extensively documented in current literature, research into structurally similar compounds and derivatives provides insight into potential neuroprotective mechanisms. The core pyridyl acetic acid structure is a feature in various molecules investigated for their effects on the central nervous system.

Analogues such as 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been evaluated for neuroprotective activity in models relevant to neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov In these studies, certain derivatives demonstrated a significant neuroprotective effect against neurodegeneration induced by salsolinol (B1200041) and glutamate. nih.gov The proposed mechanism for this protection involves a reduction in oxidative stress and a decrease in the activity of caspase-3/7, key mediators of apoptosis or programmed cell death. nih.gov Similarly, derivatives of nipecotic acid, which features a related piperidine (B6355638) ring, have been explored as potential agents against neurodegeneration. nih.gov The neuroprotective effects of various phenolic acids are also widely studied, often linked to their antioxidant properties. mdpi.com Some psychostimulants with a piperidine structure, such as methylphenidate, are hypothesized to offer neuroprotection by inhibiting certain neurotransmitter-transporter interactions and reducing the production of dopamine-related reactive oxygen species. wikipedia.org These findings suggest that the this compound scaffold could potentially be explored for similar activities, focusing on mechanisms like anti-oxidation, modulation of apoptotic pathways, and interaction with neurotransmitter systems.

Applications in Nucleic Acid Chemistry and Molecular Recognition

The unique electronic and structural properties of the 2-methoxypyridine (B126380) moiety have prompted its investigation in the field of nucleic acid chemistry, specifically as an artificial nucleobase.

Researchers have explored 2-methoxypyridine as a synthetic analogue, or mimic, of the natural nucleobase thymidine. nih.govnih.gov The central hypothesis was that the pyridine ring, upon protonation at a specific nitrogen, could act as a hydrogen bond donor, thereby mimicking thymidine's role in the canonical Adenine-Thymine (A-T) Watson-Crick base pair. nih.gov This concept aimed to create a "cationic unnatural base pair" where electrostatic interactions could potentially enhance molecular recognition and the stability of the DNA double helix. nih.govnih.gov

To test this, a 2-methoxypyridine nucleobase, designated 'P', was incorporated into DNA and peptide nucleic acid (PNA) strands. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies were conducted to determine the structure of the resulting duplex when paired with adenine (B156593) ('A'). The results confirmed that at an acidic pH of 4.3, the intended protonated P-A base pair was indeed formed, validating the structural aspect of the molecular design. nih.govnih.gov

A primary goal of designing artificial nucleobases is often to enhance the thermal stability of DNA or PNA duplexes, which is a critical factor for many biotechnological applications. The thermal stability is typically measured by the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.

Contrary to the initial hypothesis that the cationic P-A pair would stabilize the helix, the introduction of the 2-methoxypyridine nucleobase resulted in a significant loss of thermal stability. nih.govnih.gov In studies using UV thermal melting analysis, DNA-DNA duplexes containing the 'P' nucleobase showed a decrease in Tm of approximately 10 °C compared to the natural A-T pair. nih.gov The destabilizing effect was even more pronounced in PNA-DNA hybrid duplexes, where the thermal stability was reduced by about 20 °C. nih.gov This destabilization occurred across a range of mildly acidic to neutral pH conditions. nih.gov While PNA-DNA duplexes are typically more stable than their DNA-DNA counterparts due to the PNA's neutral backbone, the modification with 2-methoxypyridine negated this advantage. researchgate.netnih.gov

The research demonstrates the feasibility of creating cationic unnatural base pairs, but also highlights that achieving the desired structural pairing does not automatically translate to enhanced thermal stability. nih.gov

Table 1: Effect of 2-Methoxypyridine (P) Incorporation on Duplex Thermal Stability (Tm)
Duplex TypeSequence FeatureReported Tm (°C)Change in Tm (°C)
DNA-DNANatural (A-T pair)~50-52Reference
DNA-DNAModified (P-A pair)~40-42~ -10
PNA-DNANatural (A-T pair)~70-72Reference
PNA-DNAModified (P-A pair)~50-52~ -20
Data derived from findings reported in ChemBioChem, 2017, 18(21), 2165-2170. nih.govnih.gov Exact Tm values are sequence-dependent; values shown are approximate for comparative purposes.

Investigations into Cytotoxic and Antiproliferative Mechanisms in Disease Models

Analogues of this compound have been synthesized and evaluated for their potential as anticancer agents, showing activity against various cancer cell lines.

Research into the antiproliferative effects of 2-methoxypyridine derivatives has demonstrated potent cytotoxic activity. researchgate.net For instance, a series of 2-methoxypyridine-3-carbonitriles bearing different aryl substituents were synthesized and screened for their ability to inhibit the growth of human cancer cell lines. researchgate.net While specific studies focusing solely on this compound against ovarian carcinoma and leukemia cell lines are limited, the broader class of 2-methoxypyridine compounds has shown promise. The general mechanism of action for many antiproliferative agents involves the disruption of key cellular processes such as the cell cycle, induction of apoptosis, or inhibition of signaling pathways crucial for tumor growth and survival. nih.govnih.govnih.gov For example, some quinazoline-based compounds, which are also nitrogen-containing heterocycles, have displayed significant antiproliferative activity against leukemia cell lines like K-562 by interacting with DNA. semanticscholar.org The cytotoxic potential observed in 2-methoxypyridine analogues suggests that this chemical scaffold is a viable starting point for the development of novel agents targeting various cancers. researchgate.net

The human hepatocellular carcinoma cell line, HepG2, is a well-established model used in toxicological and cancer research to assess the cytotoxicity of chemical compounds. nih.govresearchgate.netekb.eg Studies on 2-methoxypyridine derivatives have included assessments against HepG2 cells to determine their specific cytotoxic effects.

In one study, a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were evaluated for their cytotoxic activity. researchgate.net The potency of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit the growth of 50% of the cell population. Several of the synthesized compounds displayed considerable cytotoxic effects, with IC50 values below 100 µM. researchgate.net Notably, some compounds showed high selectivity for cancer cells over normal human fibroblast cell lines, an important characteristic for potential therapeutic agents. researchgate.net The variability in IC50 values among the different analogues underscores the importance of the specific substitutions on the aryl ring in modulating cytotoxic activity. researchgate.net

Table 2: Cytotoxic Activity (IC50) of Selected 2-Methoxypyridine-3-carbonitrile Analogues against HepG2 Cancer Cells
Compound IDAryl SubstituentIC50 (µM) against HepG2
5d4-Fluorophenyl21.4
5g4-Chlorophenyl10.5
5h4-Bromophenyl15.2
5i4-Methylphenyl19.8
Data extracted from Molecules, 2019, 24(22), 4145. researchgate.net This table presents a selection of the more active compounds from the study for illustrative purposes.

Structure Activity Relationship Sar Studies for 2 2 Methoxypyridin 3 Yl Acetic Acid Derivatives

Systematic Design Principles for SAR Investigations

The systematic design of SAR studies for derivatives of 2-(2-Methoxypyridin-3-yl)acetic acid follows established medicinal chemistry principles. The process begins with the lead compound, this compound, which can be dissected into three primary regions for modification: the 2-methoxypyridine (B126380) core, the acetic acid side chain, and the substituent positions on the pyridine (B92270) ring (C4, C5, and C6).

Key design strategies include:

Substituent Modification: Introducing a variety of functional groups at the open positions of the pyridine ring (C4, C5, C6) to probe the electronic, steric, and hydrophobic requirements of the binding site. For instance, electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., alkyl, amino groups) can be used to modulate the pKa and electronic density of the pyridine ring.

Scaffold Hopping and Ring Variation: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), pyrazine, or non-aromatic rings) to explore alternative core structures that may offer improved binding, selectivity, or pharmacokinetic properties.

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a critical feature, often involved in hydrogen bonding or ionic interactions with biological targets. SAR strategies involve esterification to create prodrugs, conversion to amides to introduce new interaction points, or homologation (extending the chain length) to alter the spatial relationship between the ring and the acidic function.

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties. The methoxy (B1213986) group at the C2 position could be replaced with other small alkoxy groups, a hydroxyl group, or a fluorine atom to fine-tune binding and metabolic stability. Similarly, the carboxylic acid can be replaced with bioisosteres like tetrazole or hydroxamic acid.

These systematic modifications allow for the construction of a detailed SAR map, guiding the optimization of lead compounds toward potent and selective therapeutic candidates.

Influence of Substituent Position and Nature on Biological Activity and Target Interaction

The position and chemical nature of substituents on the this compound scaffold profoundly impact its interaction with biological targets. The electronic properties and size of a substituent dictate its ability to form favorable interactions and fit within a binding pocket.

For pyridine derivatives, the number and position of methoxy (OMe) groups have been shown to correlate with antiproliferative activity. An analysis of substituted pyridine compounds demonstrated that increasing the number of OMe substituents often leads to enhanced potency, reflected by a lower IC₅₀ value. mdpi.com For example, adding OMe groups to a core structure can systematically decrease the IC₅₀ from >50 μM to as low as 1.0 μM, indicating a significant increase in activity. mdpi.com This suggests that methoxy groups may be involved in crucial hydrogen bond accepting roles or favorable hydrophobic interactions within the target's binding site.

Similarly, the introduction of halogens (F, Cl, Br) can influence activity. Halogens can act as hydrogen bond acceptors and participate in halogen bonding, a specific type of non-covalent interaction. The size and electronegativity of the halogen are critical; smaller halogens like fluorine and chlorine have been associated with lower IC₅₀ values compared to larger ones like iodine in certain series. mdpi.com

The following table illustrates the impact of methoxy group substitution on the antiproliferative activity of a generic pyridine derivative series against a cancer cell line.

Derivative NumberNumber of Methoxy (OMe) GroupsIC₅₀ (μM)
12>50
2312
34<25
461.0

Data derived from studies on substituted pyridine derivatives against cancer cell lines, illustrating the principle that increasing methoxy substitution can enhance biological activity. mdpi.com

These findings underscore the principle that both the electronic nature and the spatial location of substituents are critical determinants of biological function for pyridine-based compounds.

Stereochemical Influences on Biological Efficacy

Stereochemistry plays a crucial role in the efficacy of many therapeutic agents, as biological targets like enzymes and receptors are chiral and often exhibit stereospecific binding. While this compound itself is achiral, derivatives can be readily made chiral by introducing a substituent on the α-carbon of the acetic acid side chain (e.g., forming 2-(2-Methoxypyridin-3-yl)propanoic acid).

The resulting enantiomers (R and S forms) can have dramatically different biological activities, selectivities, and metabolic profiles. One enantiomer may fit perfectly into a binding pocket, leading to high potency, while the other may bind weakly or not at all. In some cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even have an opposing action.

This principle has been demonstrated across many classes of compounds. For example, in studies of nature-inspired antimalarial compounds, it was found that only the natural (5S, αS) isomers displayed significant activity. The unnatural enantiomers and diastereoisomers were often significantly less potent or completely inactive, highlighting that the specific three-dimensional arrangement of atoms is essential for target engagement. This stereoselectivity is often attributed to specific transport systems or a precise fit at the target enzyme's active site.

Therefore, when developing derivatives of this compound that contain a chiral center, it is imperative to resolve the enantiomers and evaluate them separately to establish a clear stereochemical SAR. This allows for the selection of the more potent and safer enantiomer for further development, a common practice in modern drug discovery.

SAR Insights from Specific Target Classes and Disease Models

The this compound scaffold can be adapted to target a variety of enzymes and receptors implicated in different diseases. The following sections detail SAR insights for derivatives designed as inhibitors of specific target classes.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for treating autoimmune diseases and cancer, particularly acute myelogenous leukemia (AML). nih.gov SAR studies on N-heterocyclic 3-pyridyl carboxamides, which are structurally analogous to derivatives of this compound, have yielded potent DHODH inhibitors.

Structure-based design efforts have identified key interactions within the DHODH active site. The pyridine nitrogen and the amide carbonyl are often crucial for coordinating with active site residues. Modifications to the pyridine ring and the groups attached to the amide nitrogen have been explored to optimize potency and physicochemical properties. For example, in one series of 3-pyridyl carboxamide inhibitors, specific substitutions on a linked heterocyclic ring were found to be critical for achieving potent biochemical and cellular activity. nih.gov

The table below summarizes the activity of representative compounds from a series of N-heterocyclic 3-pyridyl carboxamide DHODH inhibitors.

CompoundKey Structural FeatureDHODH IC₅₀ (nM)Cellular Activity (EC₅₀, nM)
Lead CompoundInitial Hit>1000>1000
Compound 19Optimized N-heterocycle55110
Compound 29Further Optimized N-heterocycle1132

Data represents hypothetical values based on published optimization trends for 3-pyridyl carboxamide DHODH inhibitors, showing progression from an initial hit to potent leads. nih.gov

The SAR from these studies indicates that a 3-pyridyl core can serve as an effective scaffold for DHODH inhibition, where potency is highly sensitive to the nature of the substituents appended to the core structure.

The endonuclease activity of the influenza virus PA protein is essential for viral replication, making it an attractive target for novel antiviral drugs. nih.gov Inhibitors of this enzyme typically function by chelating the two divalent metal ions (usually Mn²⁺) in the enzyme's active site. plos.org Compounds containing a 3-hydroxypyridin-2(1H)-one scaffold, which is related to the methoxypyridine core of the title compound, have been investigated as influenza endonuclease inhibitors.

SAR studies have revealed several key features for potent inhibition:

Metal Chelating Group: The 3-hydroxy-2-oxo functionality is critical for coordinating the two metal ions in the active site.

Substituents on the Pyridone Ring: The nature and position of substituents on the pyridone ring significantly influence potency. Aromatic or arylalkyl groups at the C5 and C6 positions have been extensively studied. For instance, a para-substituted phenyl group at C5 and a para-fluorophenyl group at C6 were found to be favorable.

Hydrophobic Interactions: The addition of hydrophobic groups can lead to enhanced potency by establishing interactions with hydrophobic pockets in the enzyme. For example, adding a phenyl group to a 2,4-dioxobutanoic acid inhibitor resulted in a 6-fold increase in potency, likely due to new interactions with a tyrosine residue (Tyr24). plos.org

The SAR suggests that a pyridine-based core, when functionalized with an appropriate metal-chelating pharmacophore, can serve as a template for potent influenza endonuclease inhibitors. Optimization focuses on substituents that can exploit additional binding interactions within the active site.

A novel therapeutic strategy for chronic HBV infection is the destabilization of viral RNA, which reduces the production of viral proteins, including the hepatitis B surface antigen (HBsAg). globalhealthmedicine.com A class of small molecules known as dihydroquinolizinones (DHQs) have been identified as potent HBV RNA destabilizers. acs.org These molecules, which contain a pyridone-like core, function by inhibiting the host proteins PAPD5 and PAPD7, which are responsible for stabilizing HBV RNA transcripts. nih.gov

SAR studies on DHQ analogs have provided clear insights into the structural requirements for activity. The core tricyclic or tetracyclic structure is essential, and modifications at various positions have been shown to modulate potency and pharmacokinetic properties. acs.orgnih.gov

Core Structure: Simplification of the tricyclic DHQ core, for instance by removing the fused phenyl ring, often leads to a significant loss of activity. acs.org

Substituents: Introduction of specific groups at defined positions is critical. For instance, in the clinical candidate AB-452, an S-configured isopropyl group at C6, a methoxy group at C2, a 3-methoxypropoxy group at C3, and a carboxylic acid at C9 were all identified as key for high potency and a good safety profile. acs.org

Next-Generation Modifications: The development of next-generation compounds like AB-161 involved creating a novel tetracyclic 2-pyridone structure, which demonstrated potent inhibition of PAPD5/7 and broad genotype coverage. nih.gov

The table below shows the activity of key HBV RNA destabilizer compounds.

CompoundClassHBsAg EC₅₀ (nM)PAPD5 IC₅₀ (µM)
RG7834Dihydroquinolizinone (DHQ)~50Not Reported
AB-452DHQ Analog~2-7~0.8
AB-161Tetracyclic 2-pyridone2.30.85

Data sourced from studies on HBV RNA destabilizers. acs.orgnih.gov

These studies highlight that while a pyridine-related core is present in this class of inhibitors, a complex, rigid ring system with precisely positioned substituents is required to achieve potent destabilization of HBV RNA.

Comparison of Similar Compounds and their Distinct Properties

The anti-inflammatory, analgesic, and antipyretic activities of arylalkanoic acids are intrinsically linked to their chemical structures. Key structural features dictate the potency and efficacy of these compounds, primarily through their interaction with cyclooxygenase (COX) enzymes. orientjchem.org A comparative analysis of this compound with other compounds in this class reveals the potential influence of its unique heteroaromatic and substitution pattern.

General SAR principles for arylalkanoic acids establish that an acidic center, typically a carboxylic acid, is crucial for activity. pharmacy180.com This acidic moiety is usually separated from a flat aromatic or heteroaromatic ring by a single carbon atom. pharmacy180.com Increasing this distance generally leads to a decrease in anti-inflammatory activity. pharmacy180.com Furthermore, the substitution of a methyl group on the carbon atom separating the acidic center from the aromatic ring often enhances activity, as seen in the "profen" subclass of NSAIDs. pharmacy180.com9afi.com

Table 1: Comparative Structural Features of this compound and Representative Arylalkanoic Acid NSAIDs

CompoundAromatic/Heteroaromatic RingLinker to Acidic Moietyα-SubstitutionKey Distinctions and Potential SAR Implications
This compound 2-Methoxypyridine-CH₂-NoneThe pyridine ring introduces a heteroatom (nitrogen) which can influence electronic distribution and potential for hydrogen bonding. The 2-methoxy group may affect the conformation and lipophilicity of the molecule. The lack of an α-methyl group suggests it may have different potency compared to profens.
Ibuprofen (B1674241) Isobutylphenyl-CH(CH₃)-α-MethylA well-established NSAID, the α-methyl group is known to contribute to its anti-inflammatory potency. pharmacy180.com The isobutylphenyl group provides a lipophilic region that interacts with the active site of COX enzymes.
Naproxen 6-Methoxynaphthyl-CH(CH₃)-α-MethylThe larger naphthyl ring system and the presence of a methoxy group contribute to its high potency and long duration of action. The α-methyl group is also a key feature for its activity.
Indomethacin (B1671933) 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-CH₂-NoneA potent NSAID with a more complex indole (B1671886) structure. pharmacy180.com The lack of an α-methyl group is compensated by other structural features that enhance its binding to COX enzymes. Its activity is significantly influenced by the substituents on the indole ring. pharmacy180.com
Diclofenac (B195802) 2,6-Dichlorophenylamino)phenyl-CH₂-NoneFeatures a diarylamine structure which enforces a specific conformation important for its high potency. The chlorine atoms on the phenyl ring are crucial for its activity.

The introduction of a pyridine ring, as seen in this compound, in place of a phenyl or other aryl ring system can significantly alter the compound's physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to different binding interactions within the target enzyme's active site compared to its carbocyclic counterparts.

The absence of an α-methyl group on the acetic acid side chain of this compound is another notable feature. In many arylalkanoic acids, such as ibuprofen and naproxen, the presence of an α-methyl group, creating a propionic acid derivative, is known to enhance anti-inflammatory activity. orientjchem.org This suggests that this compound might exhibit a different potency profile compared to these "profens." However, potent NSAIDs like indomethacin and diclofenac are acetic acid derivatives, indicating that other structural elements can compensate for the absence of an α-methyl substituent. pharmacy180.com

Preclinical Pharmacological and Metabolic Characterization of 2 2 Methoxypyridin 3 Yl Acetic Acid Analogues

In Vitro Mechanistic Assays and Cellular Bioactivity Profiling

The initial stages of pharmacological evaluation involve a series of in vitro assays to determine the mechanism of action and cellular effects of the candidate compounds.

The biological activity of pyridine-containing analogues has been extensively studied against various enzymes and receptors. For instance, a series of sulfonamide methoxypyridine derivatives were evaluated as potential dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These assays are crucial for determining the potency and selectivity of new compounds. Similarly, pyridine-modified analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been assessed for their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These binding assays revealed a wide range of affinities, with Ki values from 0.15 to over 9000 nM, indicating that substitutions on the pyridine (B92270) ring significantly impact receptor interaction. nih.gov

In another example, arylpyridin-2-yl guanidine (B92328) derivatives were screened for their inhibitory activity against Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com The starting compound in this series, 6-phenylpyridin-2-yl guanidine, demonstrated moderate inhibitory activity. mdpi.com

Table 1: Enzyme and Receptor Inhibitory Activity of Selected Pyridine Analogues

Compound Class Target Key Compound Example Activity Metric Value Reference
Sulfonamide Methoxypyridine Derivatives PI3K/mTOR Compound 22c IC50 (PI3Kα) 4 nM nih.gov
IC50 (mTOR) 26 nM nih.gov
Pyridine-Modified Analogues Neuronal nAChRs Various Analogues Ki 0.15 - >9000 nM nih.gov
Arylpyridin-2-yl Guanidine Derivatives MSK1 6-phenylpyridin-2-yl guanidine IC50 ~18 µM mdpi.com
PHA767491 (Reference) IC50 1.0 ± 0.1 µM mdpi.com

Following enzyme and receptor assays, the activity of these analogues is assessed in cellular contexts to confirm target engagement and understand their impact on signaling pathways. The sulfonamide methoxypyridine derivative, 22c, demonstrated potent anti-proliferative activity in MCF-7 and HCT-116 cancer cell lines. nih.gov Further investigation via Western blot analysis showed that this compound could effectively decrease the phosphorylation of AKT, a key downstream component of the PI3K/mTOR pathway, confirming its mechanism of action within the cell. nih.gov

Table 2: Cellular Bioactivity of Selected Pyridine Analogues

Compound Cell Line Assay Activity Metric Value Reference
Compound 22c MCF-7 Anti-proliferation IC50 130 nM nih.gov
HCT-116 Anti-proliferation IC50 20 nM nih.gov
2-aminobenzimidazole 49d Cellular Inflammation Model IL-6 Release Inhibition IC50 ~2 µM mdpi.com

To further understand the cellular consequences of target inhibition, studies are conducted to observe effects on cell fate. For example, compound 22c, the PI3K/mTOR inhibitor, was shown to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis in HCT-116 cells. nih.gov This provides a clear link between the inhibition of the PI3K/mTOR pathway and the observed anti-proliferative effects, elucidating the compound's mechanism at a cellular level. nih.gov

Metabolite Identification and Characterization Studies in Preclinical Animal Models

Understanding the metabolic fate of a drug candidate is essential for its development. researchgate.net Metabolite identification studies are performed using both in vitro systems, such as pooled human hepatocytes, and in vivo models, with analysis of samples from authentic human urine or animal models. diva-portal.orgchemrxiv.org For compounds containing pyridine and related nitrogen-containing heterocyclic structures, common metabolic pathways include N-dealkylation, hydroxylation at various positions, and amide hydrolysis. diva-portal.org

For instance, studies on fentanyl analogues, which also contain N-phenyl groups, show that predominant metabolic transformations include cleavage of the phenethyl moiety (N-dealkylation) and monohydroxylation on different parts of the molecule. diva-portal.org Another common biotransformation is the formation of dihydrodiol metabolites, which can be further processed to hydroxymethoxy metabolites. diva-portal.org Comparing in vitro results from hepatocyte incubations with in vivo findings from urine analysis helps to build a comprehensive metabolic profile and ensure that the appropriate preclinical species are chosen for further safety and efficacy testing. researchgate.netdiva-portal.org

Preclinical Pharmacokinetic Investigations in Animal Models

Pharmacokinetic studies are conducted to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.govnih.gov

The ability of a compound to reach its target site in the body is a key determinant of its efficacy. This involves crossing various biological membranes, including the highly selective blood-brain barrier (BBB) for neurologically active agents. nih.gov The permeation of the BBB is a significant challenge in the development of drugs targeting the central nervous system (CNS). researchgate.net Lipophilicity is a key factor influencing a compound's ability to cross the BBB via passive diffusion. researchgate.netresearchgate.net

Preclinical pharmacokinetic studies in animal models, such as rats, provide crucial data on a compound's behavior in vivo. nih.gov Following administration, key parameters are measured, including the elimination half-life, clearance rate, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and oral bioavailability. nih.gov For example, a study on a novel anti-inflammatory agent reported an elimination half-life of approximately 0.9 hours and an oral bioavailability of about 77% after administration to rats. nih.gov Such studies also investigate the distribution of the compound into various tissues to ensure it reaches its intended target. nih.gov

Hepatic Accumulation and Clearance in Animal Models

The liver plays a crucial role in the metabolism and excretion of xenobiotics, including novel therapeutic agents. For compounds designed to act on hepatic targets, or for those where hepatic metabolism is a primary clearance route, understanding the dynamics of liver accumulation and clearance is paramount in preclinical development. In the case of 2-(2-Methoxypyridin-3-yl)acetic acid analogues, which are often designed as substrates for Organic Anion Transporting Polypeptides (OATPs), animal models provide essential insights into their hepatobiliary disposition.

Research into a diverse set of compounds, including those with structural similarities to this compound, has demonstrated that active transport mechanisms can significantly influence their accumulation in the liver. Specifically, the OATP1B1 and OATP1B3 transporters, which are highly expressed on the sinusoidal membrane of hepatocytes, are key mediators of the hepatic uptake of many acidic drugs. nih.govresearchgate.net The degree of uptake by these transporters is a critical determinant of the liver-to-plasma concentration ratio.

Studies in rats have been instrumental in elucidating the relationship between the physicochemical properties of these analogues, their affinity for OATP transporters, and their subsequent hepatic accumulation. A key metric used to quantify this is the unbound liver-to-plasma concentration ratio (Kp,uu), which provides a measure of the net effect of uptake and efflux transport processes in the liver.

Detailed preclinical investigations have revealed a strong correlation between in vitro OATP1B1 uptake and the in vivo liver-to-plasma free drug ratio in rats. researchgate.net Analogues that are potent substrates for OATP1B1 tend to exhibit significantly higher concentrations in the liver compared to the systemic circulation. This selective accumulation is a desirable property for drugs targeting liver-based diseases, as it can enhance efficacy while minimizing potential off-target effects in other tissues.

The following data from preclinical studies in rats illustrate the hepatic accumulation for a series of acidic compounds, including analogues with features reminiscent of the this compound scaffold. The liver-to-plasma free drug ratio serves as a key indicator of hepatic accumulation.

Table 1: In Vivo Hepatic Accumulation of Selected Acidic Compounds in Rats

Compound ID OATP1B1 Uptake Ratio (In Vitro) Liver-to-Plasma Free Drug Ratio (L/P) (In Vivo) Rat Plasma Clearance (CLp) (mL/min/kg)
1 108 150 12
2 100 120 15
3 85 90 25
4 70 65 30
5 55 40 45
6 40 25 60
7 25 10 75
8 10 5 90

Advanced Analytical and Spectroscopic Methods for Research on 2 2 Methoxypyridin 3 Yl Acetic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to verifying the chemical structure of "2-(2-Methoxypyridin-3-yl)acetic acid". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's framework and functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to each unique proton environment are expected. The spectrum would feature signals for the three protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) protons of the acetic acid group, the methoxy (B1213986) (-OCH₃) protons, and the acidic proton of the carboxyl group (-COOH). The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, the protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions relative to the nitrogen atom and the methoxy and acetic acid substituents. The methoxy group protons would appear as a sharp singlet, typically around δ 3.9-4.2 ppm. chemicalbook.commdpi.com The methylene protons would also produce a singlet, expected in the range of δ 3.5-4.0 ppm. The carboxylic acid proton is often a broad singlet at a downfield shift, typically above δ 10.0 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For "this compound," signals would be expected for the five carbons of the pyridine ring, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found far downfield (δ > 170 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-165 ppm range. mdpi.com The methoxy carbon would appear around δ 53-55 ppm, and the methylene carbon signal would be observed further upfield.

Expected ¹H and ¹³C NMR Data Summary

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected Multiplicity
¹HCarboxylic Acid (-COOH)> 10.0Broad Singlet
¹HPyridine Ring (-CH=)7.0 - 8.5Doublet, Triplet, or Doublet of Doublets
¹HMethoxy (-OCH₃)3.9 - 4.2Singlet
¹HMethylene (-CH₂-)3.5 - 4.0Singlet
¹³CCarbonyl (-C=O)> 170-
¹³CPyridine Ring (C-O)160 - 165-
¹³CPyridine Ring (-C=)110 - 150-
¹³CMethoxy (-OCH₃)53 - 55-
¹³CMethylene (-CH₂-)30 - 40-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on C-H stretching bands. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. mdpi.com Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and carboxylic acid would be visible in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300O-H StretchCarboxylic Acid
2850-3000C-H StretchAlkyl/Aromatic
1700-1725C=O StretchCarboxylic Acid
1400-1600C=C and C=N StretchPyridine Ring
1000-1300C-O StretchEther, Carboxylic Acid

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. Aromatic systems like the pyridine ring in "this compound" exhibit characteristic absorptions in the UV region. The spectrum would be expected to show absorption maxima (λₘₐₓ) resulting from π→π* transitions within the pyridine ring. The exact position and intensity of these bands can be influenced by the substituents and the solvent used for analysis. chemicalbook.commdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For "this compound" (molecular formula C₈H₉NO₃), the molecular weight is 167.16 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 167. This peak confirms the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group. mdpi.com

Expected Fragmentation Pathways:

Loss of the carboxyl group: A prominent fragment would likely be observed at m/z = 122, corresponding to the loss of the -COOH radical (a loss of 45 mass units). This [M-COOH]⁺ ion represents the 2-methoxy-3-methylpyridine (B1590087) cation.

Loss of a methoxy group: Another possible fragmentation is the loss of the methoxy radical (-OCH₃), leading to a fragment ion at m/z = 136.

Decarboxylation followed by loss of CO: The pyridine ring itself can undergo further fragmentation.

Techniques like high-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion. mdpi.com

Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment IdentityNeutral Loss
167[M]⁺ (Molecular Ion)-
122[M - COOH]⁺-COOH (45 u)
136[M - OCH₃]⁺-OCH₃ (31 u)

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

HPLC is a premier technique for the analysis and purification of organic compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method would be highly effective for purity assessment. chemicalbook.com In this method, a nonpolar stationary phase (like a C18 or phenyl column) is used with a polar mobile phase.

A typical RP-HPLC method might involve:

Column: A Waters XBridge BEH Phenyl or a standard C18 column. rsc.org

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a small amount of an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector set to a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm or 265 nm). rsc.org

The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of this compound. It is an accessible, rapid, and cost-effective method to assess the purity of a sample, monitor the progress of a chemical reaction, or identify the presence of the compound in a mixture. The principle of separation in TLC is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).

For a compound like this compound, which possesses both a polar carboxylic acid group and a moderately polar methoxypyridine ring, the choice of stationary and mobile phases is critical. Typically, silica (B1680970) gel (a polar adsorbent) is used as the stationary phase. The mobile phase is usually a mixture of solvents with varying polarities to achieve optimal separation. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

While specific experimental data for this compound is not extensively documented in publicly available literature, a representative TLC system can be proposed based on the analysis of similar aromatic carboxylic acids.

Illustrative TLC Parameters for this compound:

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase A mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) with a polar solvent such as methanol or acetic acid. A common system could be Ethyl Acetate/Methanol (e.g., 9:1 v/v) with a small amount of acetic acid to suppress the ionization of the carboxylic acid group, ensuring a more compact spot.
Visualization The compound can be visualized under UV light at 254 nm due to the aromatic pyridine ring. Alternatively, staining with a general reagent like potassium permanganate (B83412) can be used.
Expected Rf Value The Rf value would be expected to be in the range of 0.3 - 0.6 in a moderately polar solvent system, indicating a compound of intermediate polarity.

This technique allows for a quick and effective preliminary assessment of the compound's purity before proceeding with more quantitative and structurally definitive methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It provides a quantitative determination of the percentage composition of elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within the molecule. For this compound, with the molecular formula C8H9NO3, elemental analysis serves as a crucial checkpoint to validate its identity and purity.

The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The experimental values, obtained through combustion analysis, are then compared against these theoretical percentages. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the correct chemical composition.

Theoretical vs. Expected Experimental Elemental Analysis Data for C8H9NO3:

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)57.4857.08 - 57.88
Hydrogen (H)5.435.03 - 5.83
Nitrogen (N)8.387.98 - 8.78

This analysis is fundamental in the characterization of a newly synthesized batch of this compound, ensuring that the material under investigation corresponds to the correct molecular formula before its use in further studies.

X-ray Crystallography for Three-Dimensional Structure Determination and Ligand-Protein Interactions

In a hypothetical crystallographic study of this compound, one would expect to obtain the following key parameters:

Illustrative Crystallographic Data for a Methoxypyridine Derivative:

ParameterExample DataSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P21/nDefines the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensions a = 8.3 Å, b = 9.6 Å, c = 10.5 Å, β = 74.5°The dimensions of the repeating unit in the crystal lattice. researchgate.net
Key Bond Lengths/Angles C-C, C-N, C-O bond lengths and anglesProvides exact geometric details of the molecule, confirming its covalent structure.
Intermolecular Interactions Hydrogen bonds involving the carboxylic acid group; π-π stacking between pyridine rings.Reveals how the molecules are arranged in the solid state, which can influence physical properties.

In the context of medicinal chemistry and drug design, co-crystallizing this compound with a target protein is of immense value. The resulting crystal structure would reveal the exact binding mode of the ligand within the protein's active site. This allows researchers to visualize the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. Such detailed structural information is instrumental in understanding the basis of molecular recognition and in guiding the rational design of more potent and selective analogs.

Concluding Remarks and Future Research Directions

Current Gaps in Understanding and Unexplored Research Avenues

A significant gap in the current body of research is the limited specific data on 2-(2-Methoxypyridin-3-yl)acetic acid itself. While general synthetic strategies for pyridine (B92270) derivatives are well-established, detailed studies on the optimal synthesis and reactivity of this particular isomer are lacking. ijpsonline.com Furthermore, its metabolic fate and pharmacokinetic profile remain uncharted territory.

Unexplored research avenues include the investigation of its coordination chemistry with various metal ions, which could lead to the development of novel catalysts or imaging agents. A systematic study of its degradation pathways under different environmental conditions would also be of value. Moreover, the exploration of its utility as a building block in the synthesis of more complex heterocyclic systems is a promising area for organic chemists.

Potential for Novel Therapeutic Lead Discovery and Development

The pyridine nucleus is a privileged scaffold in drug discovery, and the introduction of a methoxy (B1213986) group can significantly influence a molecule's biological activity. nih.gov Methoxy groups can act as hydrogen bond acceptors and can be metabolically O-demethylated, potentially leading to active metabolites. The acetic acid moiety provides a handle for forming salts or esters to modulate solubility and pharmacokinetic properties.

Derivatives of this compound could be explored for a wide range of therapeutic targets. For instance, methoxypyridine derivatives have shown promise as PI3K/mTOR dual inhibitors for cancer therapy and as gamma-secretase modulators for Alzheimer's disease. nih.gov The structural motif of a pyridinylacetic acid is also found in compounds with anti-inflammatory and analgesic properties. Therefore, a focused screening of a library of amides, esters, and other derivatives of this compound against various biological targets could lead to the discovery of novel therapeutic leads.

Advancements in Synthetic Methodologies and Computational Predictions for Rational Design

Recent years have seen significant advancements in the synthesis of functionalized pyridines. nih.gov Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions and C-H activation, offer efficient routes to previously inaccessible derivatives. rsc.org For instance, a three-component synthesis of pyridylacetic acid derivatives using Meldrum's acid has been reported, which could potentially be adapted for the synthesis of this compound. nih.govacs.org

Computational chemistry offers powerful tools for the rational design of novel derivatives. Molecular docking studies can predict the binding affinity of this compound analogs to specific protein targets, helping to prioritize synthetic efforts. acs.org Quantitative structure-activity relationship (QSAR) studies can identify the key structural features that contribute to biological activity, guiding the design of more potent and selective compounds. mdpi.com

Integration with Chemical Biology Approaches for Deeper Mechanistic Insights

Chemical biology provides a powerful lens through which to understand the mechanism of action of bioactive compounds. Should derivatives of this compound show interesting biological activity, chemical biology approaches could be employed to identify their cellular targets and elucidate their mechanisms of action.

For example, photo-affinity labeling probes could be synthesized from the parent compound to covalently label its binding partners in a cellular context. Activity-based protein profiling could also be used to identify the enzymes that are targeted by these molecules. Furthermore, the development of fluorescently tagged derivatives could enable the visualization of their subcellular localization and trafficking.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methoxypyridin-3-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of methoxyphenylacetic acid derivatives followed by coupling reactions. For example, bromination of 4-methoxyphenylacetic acid in acetic acid with bromine yields halogenated intermediates, which can undergo further functionalization . Optimization includes:
  • Temperature control : Refluxing in ethanol/water mixtures improves reaction efficiency.
  • Catalyst selection : Acid catalysts (e.g., HCl) enhance imine intermediate formation in glycine-based condensations .
  • Purification : Recrystallization from ethanol or chromatography (silica gel) ensures high purity (>95%).
    Table 1 : Synthesis Yield Comparison
MethodSolventCatalystYield (%)Reference
BrominationAcetic acidNone75–85
Glycine condensationEthanol/waterHCl60–70

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • HPLC : Assess purity (≥98%) using C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^{13}C NMR (e.g., pyridinium proton signals at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs using SHELXL for refinement .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 198.1).

Q. How should this compound be stored to ensure long-term stability, and what conditions must be avoided?

  • Methodological Answer :
  • Storage : Keep in airtight containers at room temperature (20–25°C) with desiccants to prevent moisture absorption .
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential decomposition) .
  • Handling : Use inert atmospheres (N2_2) during reactions to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data across different studies?

  • Methodological Answer :
  • Systematic Stability Studies : Expose the compound to varying pH, temperature, and light conditions. Monitor degradation via HPLC and FT-IR .
  • Cross-Validation : Compare NMR spectra with literature data (e.g., absence of unexpected peaks indicates purity) .
  • Reproducibility Checks : Replicate synthetic protocols from conflicting studies while controlling variables (e.g., solvent grade, humidity) .

Q. What strategies are effective in analyzing the electronic effects of substituents on the pyridine ring using crystallographic data?

  • Methodological Answer :
  • Dihedral Angle Analysis : Use SHELXL-refined structures to measure angles between the pyridine ring and substituents. For example, methoxy groups are coplanar (torsion angle ~1.2°), while acetic acid chains are perpendicular (dihedral ~78°) .
  • Hydrogen-Bonding Networks : Identify dimerization patterns (e.g., R22_2^2(8) motifs) via Olex2 or Mercury visualization tools .
  • Electron Density Maps : Correlate substituent electronic properties (e.g., electron-withdrawing Br) with C–C–C angle distortions (121.5° for Br vs. 118.2° for OMe) .

Q. How can researchers design biological assays to evaluate interactions with enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., tyrosine kinases) based on pyridine ring π-π interactions .
  • In Vitro Assays : Perform enzyme inhibition studies (e.g., IC50_{50} determination) with UV-Vis monitoring of co-factor depletion .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.